molecular formula C12H17ClN2O B1440157 N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride CAS No. 1184964-73-5

N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride

Cat. No.: B1440157
CAS No.: 1184964-73-5
M. Wt: 240.73 g/mol
InChI Key: YMOQMOZSTORDFZ-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring structure linked to an amine group and a carboxamide functional group. This unique structure is believed to influence its biological activity, particularly in anti-inflammatory and anticancer contexts.

Biological Activity Overview

  • Anti-inflammatory Activity
    • The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated significant inhibition of protein denaturation, which is a key mechanism in inflammatory responses. For instance, related compounds have shown IC50 values around 60 µg/ml, indicating moderate potency against inflammation-related pathways .
  • Anticancer Potential
    • Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies on similar compounds have highlighted their ability to inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer cell proliferation and survival . The most potent derivatives showed EC50 values as low as 0.9 µM against DNMT3A, suggesting a promising avenue for cancer therapy.
  • Mechanism of Action
    • The biological activity of this compound is believed to be mediated through multiple pathways:
      • Inhibition of DNMTs : By inhibiting DNMTs, the compound can reverse aberrant gene silencing in cancer cells.
      • Modulation of Inflammatory Pathways : It appears to interfere with pathways that lead to inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryProtein denaturation inhibition
AnticancerDNMT inhibition
CytotoxicityInduction of apoptosis

Case Study: Anticancer Activity

A study investigated the effects of this compound on leukemia cell lines. The compound demonstrated significant cytotoxicity with an EC50 value comparable to established DNMT inhibitors. This suggests that the compound could serve as a lead structure for developing novel anticancer agents targeting epigenetic modifications.

Properties

IUPAC Name

N-(4-aminophenyl)cyclopentanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h5-9H,1-4,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQMOZSTORDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.